Cas no 2080-44-6 (Butanoic acid, 2-(1,3-dithiolan-2-ylidene)-3-oxo-, ethyl ester)

Butanoic acid, 2-(1,3-dithiolan-2-ylidene)-3-oxo-, ethyl ester structure
2080-44-6 structure
商品名:Butanoic acid, 2-(1,3-dithiolan-2-ylidene)-3-oxo-, ethyl ester
CAS番号:2080-44-6
MF:C9H12O3S2
メガワット:232.31978
CID:1396181
PubChem ID:1271718

Butanoic acid, 2-(1,3-dithiolan-2-ylidene)-3-oxo-, ethyl ester 化学的及び物理的性質

名前と識別子

    • Butanoic acid, 2-(1,3-dithiolan-2-ylidene)-3-oxo-, ethyl ester
    • ethyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate
    • CS-0336492
    • 2080-44-6
    • AKOS005657317
    • STK993289
    • AB01322137-02
    • NCGC00328838-01
    • DTXSID30361530
    • インチ: InChI=1S/C9H12O3S2/c1-3-12-8(11)7(6(2)10)9-13-4-5-14-9/h3-5H2,1-2H3
    • InChIKey: GLPYXSYNEKXUDH-UHFFFAOYSA-N
    • ほほえんだ: CCOC(=O)C(=C1SCCS1)C(=O)C

計算された属性

  • せいみつぶんしりょう: 232.02286
  • どういたいしつりょう: 232.023
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 276
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 94Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

  • PSA: 43.37

Butanoic acid, 2-(1,3-dithiolan-2-ylidene)-3-oxo-, ethyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A309357-1g
2-(1-Oxido-1,3-dithiolan-2-ylidene)ethyl butyrate
2080-44-6 97%
1g
$247.0 2025-02-21

Butanoic acid, 2-(1,3-dithiolan-2-ylidene)-3-oxo-, ethyl ester 関連文献

Butanoic acid, 2-(1,3-dithiolan-2-ylidene)-3-oxo-, ethyl esterに関する追加情報

Comprehensive Overview of Butanoic acid, 2-(1,3-dithiolan-2-ylidene)-3-oxo-, ethyl ester (CAS No. 2080-44-6)

Butanoic acid, 2-(1,3-dithiolan-2-ylidene)-3-oxo-, ethyl ester (CAS No. 2080-44-6) is a specialized organic compound that has garnered significant attention in the fields of synthetic chemistry, pharmaceuticals, and material science. This ester derivative, characterized by its unique 1,3-dithiolane ring and β-keto ester functionality, serves as a versatile intermediate in the synthesis of complex molecules. Its molecular structure, combining a dithiolane moiety with an ethyl ester group, offers intriguing reactivity patterns that are exploited in various industrial and research applications.

The compound's CAS No. 2080-44-6 is frequently searched in academic databases and chemical supplier catalogs, reflecting its relevance in modern chemistry. Researchers often explore its role in heterocyclic synthesis, where the 1,3-dithiolane ring acts as a protective group or a building block for sulfur-containing compounds. Additionally, its β-keto ester functionality makes it a candidate for enolate chemistry, enabling the formation of carbon-carbon bonds in asymmetric synthesis—a hot topic in green chemistry and sustainable methodologies.

In recent years, the demand for Butanoic acid, 2-(1,3-dithiolan-2-ylidene)-3-oxo-, ethyl ester has surged due to its potential applications in flavor and fragrance industries. The compound's structural features contribute to its ability to modulate sensory profiles, aligning with the growing consumer interest in natural and synthetic aroma compounds. Furthermore, its utility in agrochemical research—particularly in the development of novel pesticide intermediates—has been highlighted in patent literature, addressing global concerns about crop protection and food security.

From a technical perspective, the synthesis of CAS No. 2080-44-6 typically involves condensation reactions between 1,3-dithiolane-2-thione and ethyl acetoacetate, followed by purification steps to achieve high yields. Analytical techniques such as NMR spectroscopy and mass spectrometry are critical for verifying its purity, a common query among quality control professionals. The compound's stability under various storage conditions is another frequently discussed topic, especially in forums focused on chemical storage best practices.

Beyond its chemical properties, Butanoic acid, 2-(1,3-dithiolan-2-ylidene)-3-oxo-, ethyl ester is also studied for its potential in material science. Its sulfur-rich structure makes it a candidate for designing conductive polymers or chelating agents, aligning with trends in renewable energy and electronic materials. This interdisciplinary appeal underscores why searches for "2080-44-6 applications" or "dithiolane derivatives in materials" have risen in scientific search engines.

In conclusion, CAS No. 2080-44-6 represents a fascinating intersection of organic chemistry and applied science. Its multifaceted roles—from synthetic intermediate to functional material precursor—make it a compound of enduring interest. As research continues to uncover new applications, its relevance in addressing contemporary challenges in sustainability and technology will likely grow, further cementing its place in the chemical landscape.

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Amadis Chemical Company Limited
(CAS:2080-44-6)Butanoic acid, 2-(1,3-dithiolan-2-ylidene)-3-oxo-, ethyl ester
A1007224
清らかである:99%
はかる:1g
価格 ($):222.0